

An In-depth Technical Guide to Benzo(b)chrysene: A Polycyclic Aromatic Hydrocarbon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzo(b)chrysene

Cat. No.: B1194189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzo(b)chrysene**, a high molecular weight polycyclic aromatic hydrocarbon (PAH). **Benzo(b)chrysene** is a five-ring aromatic compound formed during the incomplete combustion of organic materials.^{[1][2]} Its presence in the environment as a contaminant and its potential biological activities make it a subject of interest for toxicological and environmental research. This document details its physicochemical properties, synthesis, environmental sources, metabolic pathways, toxicity, and the analytical methods used for its detection.

Physicochemical Properties

Benzo(b)chrysene is a colorless to pale yellow solid at room temperature.^[1] Structurally, it is characterized by a fused five-ring system.^{[1][3]} Like other high molecular weight PAHs, it is hydrophobic, exhibiting poor solubility in water but good solubility in organic solvents.^{[1][4]}

Table 1: Physicochemical and Identification Properties of **Benzo(b)chrysene**

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₁₄	[1] [5]
Molecular Weight	278.35 g/mol	[1] [6]
CAS Number	214-17-5	[5] [7]
IUPAC Name	pentacyclo[12.8.0 ^{2,11} .0 ^{4,9} .0 ¹⁵ , 2 ⁰]docosa- 1(14),2,4,6,8,10,12,15,17,19,2 1-undecaene	[5]
Synonyms	1,2:6,7-Dibenzophenanthrene, 3,4-Benzotetraphene, Benzo[c]tetraphene	[1] [6]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	-93 °C (Note: This value from one source seems unusually low for a large PAH and may refer to a different property or be an error)	[7]
Boiling Point	110.6 °C (Note: This value from one source seems unusually low for a large PAH and may refer to a different property or be an error)	[7]
Solubility	Poorly soluble in water; Soluble in organic solvents	[1]
logP oct/wat	Data not explicitly found in searches	
Vapor Pressure	Data not explicitly found in searches	

Synthesis and Environmental Occurrence

Environmental Formation

Benzo(b)chrysene is not produced commercially but is a byproduct of the incomplete combustion of organic matter.^{[1][2]} Major environmental sources include:

- Fossil Fuel Combustion: Emissions from coal-fired power plants and vehicle exhaust are significant sources.^[2]
- Industrial Processes: Activities such as coal coking and the use of coal tar and creosote contribute to its release.^[4]
- Natural Combustion: Forest fires and volcanic eruptions can also produce **Benzo(b)chrysene**.^[2]
- Tobacco Smoke: It is a constituent of tobacco smoke.^[2]

Due to its persistence and hydrophobicity, **Benzo(b)chrysene** adsorbs strongly to particulate matter in the air and soil and can bioaccumulate in organisms.^{[1][2][4]} It is frequently monitored in air, soil, and water as an indicator of PAH pollution.^{[1][2]}

Laboratory Synthesis

In the laboratory, **Benzo(b)chrysene** and its derivatives can be synthesized for research purposes through multi-step organic reactions. A common strategy involves the coupling of smaller aromatic precursors followed by cyclization.

Experimental Protocol: Synthesis via Suzuki Coupling and Reductive Cyclization

A general approach for synthesizing complex PAHs like dibenzo[b,def]chrysene, which shares structural motifs with **Benzo(b)chrysene**, involves a double Suzuki coupling followed by a reductive cyclization.^[8] This methodology provides a framework for how such molecules can be constructed.

- Preparation of Precursors: A naphthalene-1,5-bisboronic acid derivative is synthesized from 1,5-dibromonaphthalene via reaction with magnesium and trimethoxyborane, followed by acidic hydrolysis.^[8] An appropriately substituted o-bromoaryl aldehyde serves as the second precursor.

- Double Suzuki Coupling: The PAH bisboronic acid derivative is reacted with the o-bromoaryl aldehyde under palladium-catalyzed Suzuki coupling conditions. This step forms a larger intermediate containing two aldehyde functional groups.[8]
- Reductive Cyclization: The resulting dialdehyde product is treated with a strong acid, such as triflic acid, to catalyze a reductive cyclization, forming the final polycyclic aromatic ring system.[8]
- Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure **Benzo(b)chrysene** derivative.

Toxicology and Carcinogenicity

Regulatory Classification

The International Agency for Research on Cancer (IARC) has classified **Benzo(b)chrysene** in Group 3: Not classifiable as to its carcinogenicity to humans.[5][9] This classification indicates that there is inadequate evidence in humans and inadequate or limited evidence in experimental animals for carcinogenicity. However, it is important to note that many PAHs are known carcinogens, and **Benzo(b)chrysene** is often found in complex mixtures containing carcinogenic PAHs like benzo[a]pyrene.[2][10]

Table 2: Toxicological Data for **Benzo(b)chrysene**

Parameter	Value / Classification	Reference(s)
IARC Carcinogenicity	Group 3: Not classifiable as to its carcinogenicity to humans.	[5][9]
GHS Hazard Statement	H371: May cause damage to organs.	[5]
Toxic Equivalency Factor (TEF)	Not explicitly found for Benzo(b)chrysene. Chrysene is 0.01.	[11]

Note: The Toxic Equivalency Factor (TEF) is an estimate of the relative toxicity of a PAH compound compared to benzo[a]pyrene (TEF = 1.0). While a specific value for **Benzo(b)chrysene** was not found, the value for the related compound Chrysene is provided for context.

Mechanism of Toxicity: Metabolic Activation and DNA Adduct Formation

Like many other PAHs, the toxicity of **Benzo(b)chrysene** is linked to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, particularly DNA.[12][13] This process is a critical event in the initiation of chemical carcinogenesis.[12]

The activation pathway involves cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, and epoxide hydrolase.[13][14] The key steps are:

- Epoxidation: CYP enzymes introduce an epoxide group onto the aromatic ring system.
- Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
- Second Epoxidation: A second epoxidation by CYP enzymes, often adjacent to the diol group, forms a highly reactive diol epoxide.[15][16]

For non-planar PAHs with sterically hindered "fjord regions," such as derivatives of chrysene, the resulting diol epoxides are particularly reactive and mutagenic.[12][13] These diol epoxides can then attack nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable DNA adducts.[17][18] If not repaired, these adducts can lead to mutations during DNA replication, potentially initiating tumorigenesis.[2] Studies on the related benzo[g]chrysene have shown it is metabolically activated to form major DNA adducts via syn- and anti-dihydrodiol epoxide metabolites, with a preference for forming deoxyadenosine adducts.[17]

[Click to download full resolution via product page](#)

*Metabolic activation pathway of **Benzo(b)chrysene** leading to DNA adduct formation.*

Analytical Methodologies

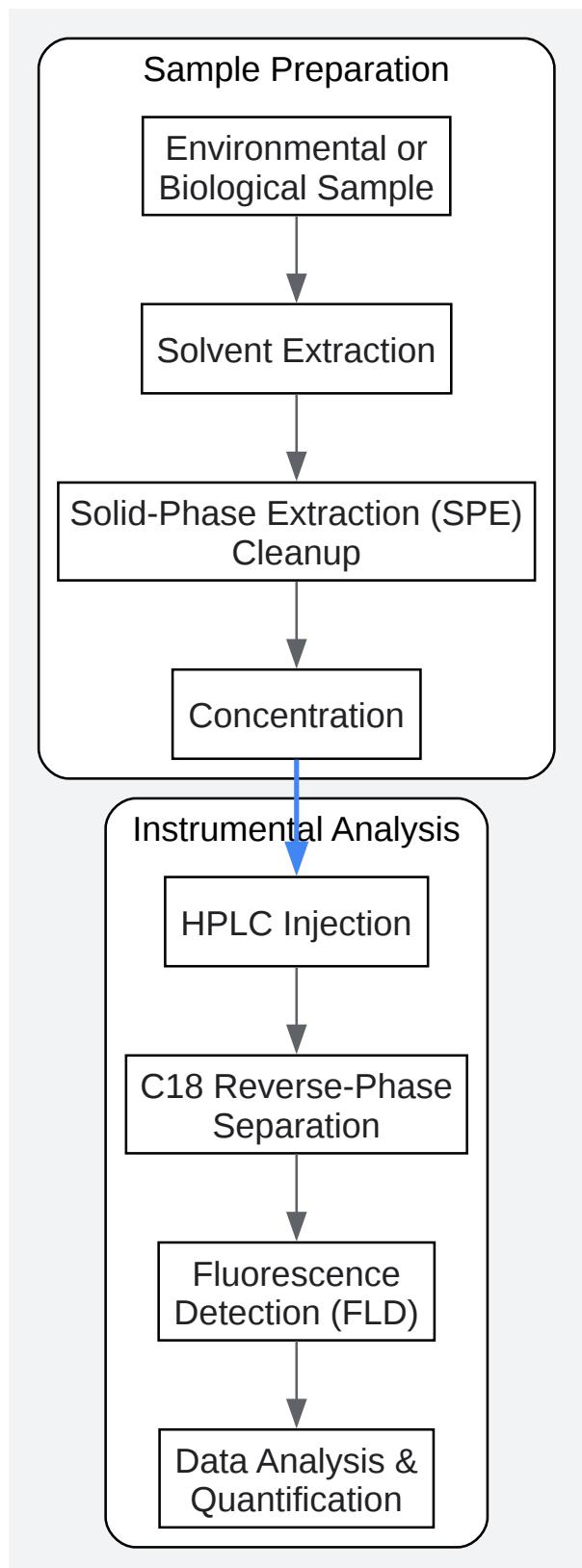
The detection and quantification of **Benzo(b)chrysene** in environmental and biological matrices are crucial for exposure and risk assessment. Due to the complexity of these matrices and the low concentrations of PAHs, sensitive and selective analytical methods are required.

Sample Preparation

Effective sample preparation is essential to extract PAHs from the sample matrix and remove interfering compounds. A common technique is Solid-Phase Extraction (SPE).

Experimental Protocol: Solid-Phase Extraction (SPE) of PAHs from Herbal Extracts

This protocol is adapted from a method for analyzing PAHs in complex plant matrices.[\[19\]](#)[\[20\]](#)


- Initial Extraction: The sample (e.g., dried plant material) is extracted with a suitable organic solvent mixture, such as hexane and acetone (1:1).
- Liquid-Liquid Partitioning (Optional): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salt mixture (e.g., MgSO₄ and sodium acetate) may be added to the extract to induce phase separation and remove polar interferences.[\[19\]](#)
- SPE Cleanup: The organic extract is loaded onto an SPE cartridge (e.g., silica or poly(styrene/divinylbenzene) based).
- Washing: The cartridge is washed with a weak solvent (e.g., hexane) to elute non-polar interferences while retaining the PAHs.
- Elution: The target PAHs, including **Benzo(b)chrysene**, are eluted from the cartridge with a stronger organic solvent (e.g., a mixture of hexane and dichloromethane).
- Concentration: The eluate is concentrated under a gentle stream of nitrogen or by vacuum evaporation to a final volume suitable for analysis.[\[20\]](#)

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) with a Fluorescence Detector (FLD) is a widely used technique for the analysis of PAHs.[\[20\]](#)[\[21\]](#) It offers excellent sensitivity and selectivity, as many PAHs are naturally fluorescent.

HPLC-FLD Parameters:

- Column: A C18 reverse-phase column is typically used for separating PAH isomers.[\[21\]](#)
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile is common.[\[20\]](#)
- Detection: The fluorescence detector is set to specific excitation and emission wavelengths to maximize sensitivity for target PAHs. For chrysene and its isomers, an excitation wavelength of 270 nm and an emission wavelength of 390 nm can be used.[\[20\]](#)

[Click to download full resolution via product page](#)

General experimental workflow for the analysis of Benzo(b)chrysene.

Conclusion

Benzo(b)chrysene is a persistent environmental pollutant formed from incomplete combustion processes. While classified by IARC as not classifiable regarding its carcinogenicity to humans, its mechanism of toxicity follows the well-established pathway for carcinogenic PAHs, involving metabolic activation to diol epoxides that form DNA adducts. This potential for genotoxicity warrants its continued monitoring in environmental and toxicological studies. Standardized analytical methods, primarily based on chromatography, allow for its sensitive detection in various matrices. For professionals in research and drug development, understanding the properties and biological activities of PAHs like **Benzo(b)chrysene** is crucial for assessing environmental health risks and for understanding the broader mechanisms of chemical carcinogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 214-17-5: benzo(b)chrysene | CymitQuimica [cymitquimica.com]
- 2. Buy Benzo(b)chrysene | 214-17-5 [smolecule.com]
- 3. Buy Benzo(b)chrysene (EVT-295592) | 214-17-5 [evitachem.com]
- 4. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. Benzo(b)chrysene | C22H14 | CID 9163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo[b]chrysene (CAS 214-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. accustandard.com [accustandard.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. monographs.iarc.who.int [monographs.iarc.who.int]

- 10. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ezview.wa.gov [ezview.wa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures | MDPI [mdpi.com]
- 15. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]
- 16. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 17. Metabolic activation of benzo[g]chrysene in the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzo(b)chrysene: A Polycyclic Aromatic Hydrocarbon]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194189#benzo-b-chrysene-as-a-polycyclic-aromatic-hydrocarbon-pah>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com